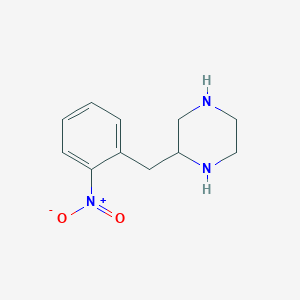
2-(2-Nitro-benzyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Nitro-benzyl)-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The ®-2-(2-Nitro-benzyl)-piperazine compound is characterized by the presence of a nitro group attached to a benzyl moiety, which is further connected to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Nitro-benzyl)-piperazine typically involves the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrobenzyl chloride.
Nucleophilic Substitution: The 2-nitrobenzyl chloride undergoes nucleophilic substitution with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for ®-2-(2-Nitro-benzyl)-piperazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Nitro-benzyl)-piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the piperazine ring or the benzyl moiety can be oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Amino-benzyl)-piperazine.
Substitution: Various substituted benzyl-piperazines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring or benzyl moiety.
Aplicaciones Científicas De Investigación
®-2-(2-Nitro-benzyl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Nitro-benzyl)-piperazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The piperazine ring can also participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Nitro-benzyl)-piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
2-(2-Nitro-benzyl)-morpholine: Contains a morpholine ring instead of a piperazine ring.
2-(2-Nitro-benzyl)-pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
Uniqueness
®-2-(2-Nitro-benzyl)-piperazine is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. The piperazine ring can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the nitro group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-1-3-9(11)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2 |
Clave InChI |
BGBKVSYUJHJUIW-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


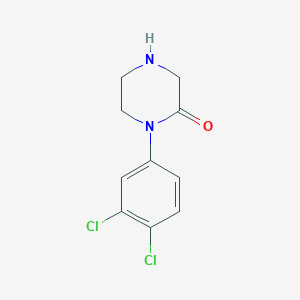
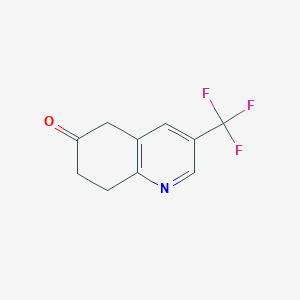
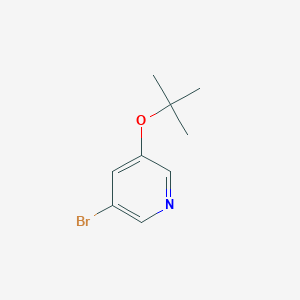
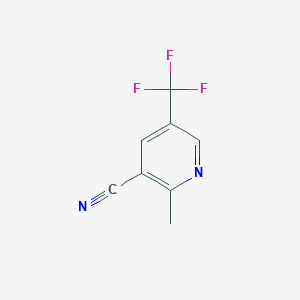
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
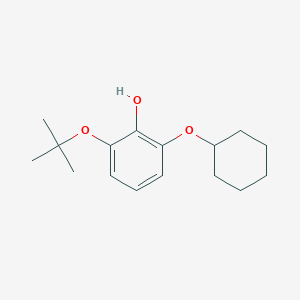






![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)

